

Everolimus-d4: A Comprehensive Technical Guide to its Chemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and synthesis of **Everolimus-d4**, a deuterated analog of the mTOR inhibitor Everolimus. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis, offering structured data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Chemical Properties of Everolimus-d4

Everolimus-d4, also known as 42-O-(2-hydroxyethyl-d4)-rapamycin, is a stable isotope-labeled version of Everolimus.[1] Its primary application is as an internal standard for the quantification of Everolimus in biological samples by mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate and precise measurement of the non-labeled drug.

Below is a summary of the key chemical and physical properties of **Everolimus-d4**:



Property	Value	Citations
Chemical Name	42-O-(2-hydroxyethyl-1,1,2,2-d4)-rapamycin	[1][2]
Synonyms	RAD001-d4, SDZ-RAD-d4, Certican-d4, Afinitor-d4	[3][4]
CAS Number	1338452-54-2	[1]
Molecular Formula	C53H79D4NO14	[1]
Molecular Weight	962.25 g/mol	[5]
Physical Appearance	White to off-white solid	[6]
Solubility	Soluble in Chloroform and Methanol	[1][7]
Storage Conditions	Store at 4°C.[1][7] For long- term stability, storage at -20°C is recommended.[5] Protect from light, air, and moisture.[5]	[1][5][7]
Purity	≥98% chemical purity, ≥99% deuterated forms (d1-d4); ≤1% d₀	[2][5]

Synthesis of Everolimus-d4

The synthesis of **Everolimus-d4** is analogous to the synthesis of Everolimus, with the key difference being the use of a deuterated starting material for the introduction of the 2-hydroxyethyl side chain at the 42-O position of rapamycin. The general strategy involves the following key steps:

Preparation of a deuterated and protected ethylene glycol derivative: Ethylene-d4 glycol is
the starting material for the deuterated side chain. One of the hydroxyl groups is protected,
typically as a tert-butyldimethylsilyl (TBDMS) ether, to allow for selective reaction of the other
hydroxyl group.



- Activation of the remaining hydroxyl group: The free hydroxyl group of the protected, deuterated ethylene glycol is converted into a good leaving group, such as a trifluoromethanesulfonate (triflate), to facilitate nucleophilic substitution.
- Alkylation of Rapamycin: Rapamycin, sometimes with its C31 hydroxyl group protected, is reacted with the activated deuterated side chain. The reaction is regioselective for the C42 hydroxyl group due to its lower steric hindrance compared to the C31 hydroxyl group.
- Deprotection: The protecting group(s) on the side chain and potentially on the rapamycin core are removed to yield the final product, Everolimus-d4.

Experimental Protocol: Synthesis of Everolimus-d4

This protocol is a representative synthesis adapted from general procedures for Everolimus synthesis.[8][9][10]

Step 1: Preparation of 2-((tert-Butyldimethylsilyl)oxy)ethanol-d4

- To a solution of ethylene-d4 glycol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
- Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.0 eg) in DCM.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Quench the reaction with water and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-((tert-butyldimethylsilyl)oxy)ethanol-d4.

Step 2: Preparation of 2-((tert-Butyldimethylsilyl)oxy)ethyl-d4 Trifluoromethanesulfonate

- Dissolve 2-((tert-butyldimethylsilyl)oxy)ethanol-d4 (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous n-heptane and cool the mixture to -20 °C.
- Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise, maintaining the temperature between -15 and -25 °C.



- Stir the reaction mixture at this temperature for 2 hours.
- Filter the precipitate and concentrate the filtrate under reduced pressure to yield the crude 2-((tert-butyldimethylsilyl)oxy)ethyl-d4 trifluoromethanesulfonate, which is typically used in the next step without further purification.

Step 3: Synthesis of 42-O-[2-((tert-Butyldimethylsilyl)oxy)ethyl-d4]-rapamycin

- To a solution of rapamycin (1.0 eq) in toluene, add 2,6-lutidine (2.0 eq).
- Heat the mixture to 60 °C.
- Add a solution of 2-((tert-butyldimethylsilyl)oxy)ethyl-d4 trifluoromethanesulfonate (1.5 eq) in toluene dropwise.
- Stir the reaction at 60 °C until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 42-O-[2-((tert-butyldimethylsilyl)oxy)ethyl-d4]-rapamycin.

Step 4: Synthesis of Everolimus-d4

- Dissolve the silyl-protected intermediate (1.0 eq) in methanol.
- Cool the solution to 0 °C and add aqueous hydrochloric acid (1 M).
- Stir the reaction at 0 °C for 3 hours.
- Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

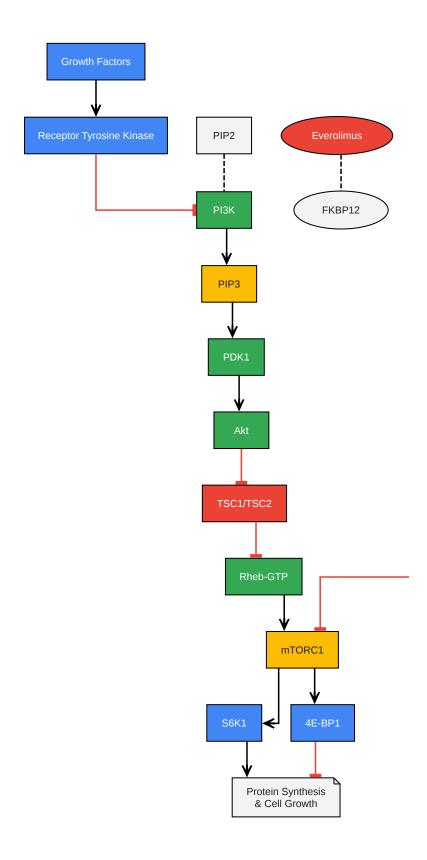


- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude Everolimus-d4 by preparative HPLC to obtain the final product with high purity.

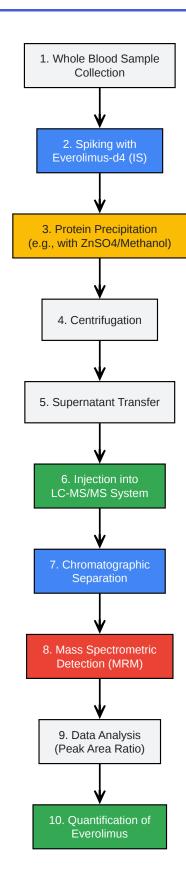
Signaling Pathway of Everolimus

Everolimus functions as an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[2] Everolimus first forms a complex with the intracellular protein FKBP12. This Everolimus-FKBP12 complex then binds to the mTOR complex 1 (mTORC1), inhibiting its activity. The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell cycle arrest.









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